molecular formula C8H11N3 B14058061 N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide CAS No. 57040-75-2

N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide

Cat. No.: B14058061
CAS No.: 57040-75-2
M. Wt: 149.19 g/mol
InChI Key: PJDOURPMRIXEDD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide is a chemical compound with the molecular formula C8H11N3. It is known for its unique structure, which includes a pyridine ring attached to an imidamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide typically involves the reaction of 2-aminopyridine with N,N-dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide stands out due to its specific imidamide group, which imparts unique chemical reactivity and biological activity. The presence of the pyridine ring further enhances its versatility in various applications .

Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-ylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11(2)7-10-8-5-3-4-6-9-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDOURPMRIXEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736196
Record name N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57040-75-2
Record name N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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